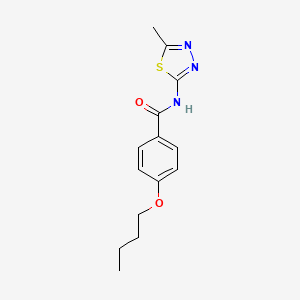

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-7-5-11(6-8-12)13(18)15-14-17-16-10(2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVNAZZHFOPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Cytotoxicity Studies

Research indicates that 4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 8.5 | |

| HeLa (cervical cancer) | 7.2 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that derivatives containing thiadiazole moieties often exhibit enhanced anticancer activity due to their ability to interact with biological targets involved in cell growth regulation.

Molecular Docking Studies

Molecular docking studies have revealed that this compound can form stable complexes with dihydrofolate reductase (an enzyme crucial for DNA synthesis). The compound engages in multiple hydrogen bonding interactions with key amino acids in the active site of the enzyme, indicating its potential as an inhibitor in cancer therapy .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies suggest that this compound may possess significant antimicrobial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings highlight the potential of this compound as a therapeutic agent against various infections caused by resistant strains.

Study on Anticancer Activity

In a notable study published in MDPI, researchers synthesized several thiadiazole derivatives, including this compound. The study evaluated their cytotoxic effects on human cancer cell lines using the MTT assay. The results indicated that the compound exhibited promising anticancer activity against MCF-7 and A549 cells, with IC50 values suggesting effective inhibition of cell growth .

Exploration of Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study found that this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. This positions the compound as a potential lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death . In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The butoxy group in the target compound enhances lipophilicity compared to polar groups (e.g., amino in or hydroxyl in ), which may improve pharmacokinetics .

- The butoxy group’s electron-donating nature may favor π-π stacking or hydrophobic interactions .

Table 2: Pharmacological Profiles of Selected Analogues

Key Findings :

- Substituents like cyanomethyl () or pyridyl () correlate with divergent bioactivities (insecticidal vs. enzyme inhibitory), underscoring the role of functional group diversity in target specificity.

Structure-Activity Relationship (SAR) Insights

- Thiadiazole Core: Essential for bioactivity; substitution at position 5 (methyl in target, cyanomethyl in ) modulates steric and electronic properties.

- Benzamide Substituents: Para-substitutions (butoxy, amino, chalcone) dictate target engagement. Polar groups (e.g., amino) may enhance solubility but reduce membrane permeability .

- Hybrid Structures : Chalcone-thiadiazole hybrids () exhibit dual mechanisms (DNA intercalation, apoptosis induction), while pyridyl derivatives () target enzyme active sites.

Biological Activity

4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This particular compound features a butoxy group and a thiadiazole moiety attached to a benzamide framework, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 296.35 g/mol.

Antiparasitic Activity

One of the most significant biological activities of this compound is its antiparasitic properties. Studies have demonstrated its efficacy against nematodes such as Bursaphelenchus xylophilus, with notable mortality rates observed at concentrations as low as 200 mg/L. The mechanism of action involves:

- Inhibition of respiration : The compound disrupts cellular respiration in nematodes.

- Reduction in oxygen consumption : This leads to metabolic distress in the parasites.

- Induction of fluid leakage : This further contributes to the lethality against nematodes .

Antimicrobial and Antifungal Properties

Compounds with similar structural features have exhibited antimicrobial and antifungal activities, suggesting that this compound may also possess these properties. The presence of the thiadiazole ring is critical in enhancing these activities due to its ability to interact with biological membranes and enzymes .

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines. For instance, related compounds have shown IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, indicating significant cytotoxic potential. These compounds also demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Unique Features |

|---|---|---|---|

| This compound | Antiparasitic | 200 mg/L (effective concentration) | Methyl substitution enhances activity |

| Related Thiadiazole Derivative | Cytotoxicity | 3.58 - 15.36 | Selective against cancer cells |

| Other Thiadiazole Compounds | Antimicrobial | Varies | Structural variations influence activity |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : The compound induces G2-M and S-phase cycle arrest in cancer cells.

- Apoptosis Induction : It triggers programmed cell death pathways leading to increased apoptotic cells .

Case Studies

In vitro studies have highlighted the effectiveness of this compound against specific pathogens and cancer cell lines:

- Antiparasitic Efficacy : In controlled experiments against Bursaphelenchus xylophilus, the compound showed significant mortality rates at low concentrations.

- Cytotoxicity Testing : A study evaluated several derivatives for their cytotoxic effects on human cancer cell lines, revealing promising results for derivatives similar to this compound .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves coupling a 4-butoxybenzoyl chloride derivative with 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reagent Control : Use anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis of the acyl chloride intermediate .

- Purity Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Final purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (methanol/water) is recommended .

- Characterization : Confirm structure and purity using -NMR (400 MHz, DMSO-d6) and LC-MS. Key NMR signals include the thiadiazole proton (δ 8.2–8.5 ppm) and the butoxy chain (δ 1.0–1.8 ppm) .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., butoxy chain integration at δ 3.9–4.1 ppm for OCH2) and confirm amide bond formation (C=O at ~168 ppm in -NMR) .

- Infrared Spectroscopy (IR) : Key peaks include N-H stretch (3250–3300 cm) for the amide and C=O stretch (1640–1680 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] (expected m/z ~348.1 for CHNOS) and fragments (e.g., loss of butoxy group: m/z 231) .

How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor photodegradation products using LC-MS .

Advanced Research Questions

How can structure-activity relationships (SAR) be studied for antimicrobial activity?

Methodological Answer:

- Analog Synthesis : Modify the butoxy chain (e.g., propoxy, pentoxy) and thiadiazole substituents (e.g., ethyl, chloro). Assess minimal inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays (λ = 340 nm). IC values correlate with substituent electronegativity .

What experimental designs address discrepancies in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies using ATCC reference strains and controlled inoculum sizes (1–5 × 10 CFU/mL) to minimize variability .

- Meta-Analysis : Compare IC values across studies with attention to solvent effects (DMSO vs. aqueous buffers) and assay endpoints (e.g., resazurin vs. colony counting) .

How can molecular docking predict interactions with cancer-related enzymes?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) and apoptotic regulators (Bcl-2) based on structural homology to benzamide-thiadiazole inhibitors .

- Docking Workflow :

- Prepare ligand structures (AMBER force field) and protein PDB files (e.g., 1M17 for EGFR).

- Use AutoDock Vina for flexible docking. Key interactions: thiadiazole S atoms with kinase hinge regions (e.g., Met793 in EGFR) .

- Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization :

- Amide Coupling : Use HATU/DIPEA in DMF for >90% yield, avoiding side reactions .

- Thiadiazole Formation : Cyclize thiosemicarbazides with HSO at 0–5°C to suppress oxidation .

- Inert Conditions : Conduct moisture-sensitive steps (e.g., acyl chloride formation) under argon with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.